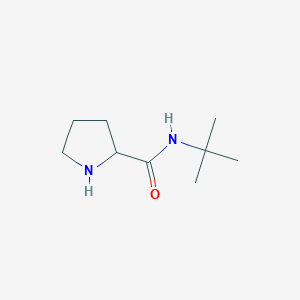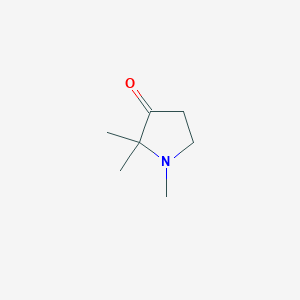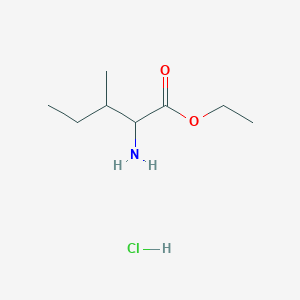![molecular formula C19H19N3O4S B2797338 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide CAS No. 886917-38-0](/img/structure/B2797338.png)
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a dimethoxyphenyl group, which is a phenyl group (a ring of six carbon atoms) with two methoxy (O-CH3) groups attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring and the benzene ring in the dimethoxyphenyl group are likely to contribute to the compound’s rigidity. The ethylsulfanyl group could introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxadiazole ring might participate in nucleophilic substitution reactions, while the dimethoxyphenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group could increase the compound’s hydrophobicity .Scientific Research Applications
Antimicrobial Activities
- Antibacterial and Antifungal Properties : Some 1,3,4-oxadiazole derivatives exhibit broad-spectrum antibacterial activities, including effectiveness against Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2021).
- Activity Against Specific Bacterial Strains : Certain derivatives have shown good antimicrobial activity against specific bacterial strains, comparable to commercial antibiotics (Mohana, 2013).
Anticancer Potential
- Activity Against Various Cancer Cell Lines : These derivatives display anti-proliferative activity against a range of human cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).
- Superior Activity Against Specific Cancer Cells : Certain compounds have demonstrated superior activity against specific cancer cell lines, such as MDA231 cells (Polkam et al., 2017).
Additional Research Applications
- Optical Studies : The synthesis of oxadiazole derivatives with potential optical applications, such as in the study of metal complexes and luminescent properties, has been explored (Mekkey et al., 2020).
- Enzyme Activity Studies : Research on bis-1,3,4-oxadiazole containing glycine moiety indicates effects on the activities of some transferase enzymes (Tomi et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-4-27-16-8-6-5-7-15(16)17(23)20-19-22-21-18(26-19)12-9-13(24-2)11-14(10-12)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFSCKBMOFHSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2797256.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2797257.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2797260.png)
![2-phenoxy-N-[4-[2-[(2-phenoxyacetyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2797261.png)
![N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2797262.png)
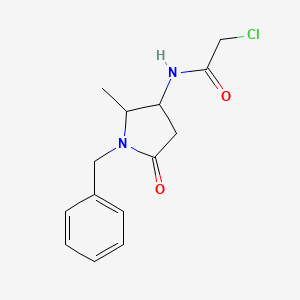
![2-(3,4-Dimethoxyphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2797264.png)
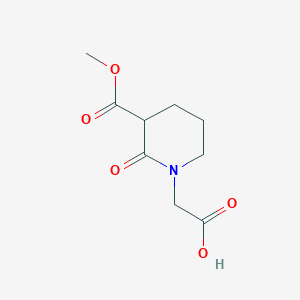
![3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2797270.png)

